![molecular formula C11H7BrO5S B2701129 5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid CAS No. 61942-30-1](/img/structure/B2701129.png)

5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

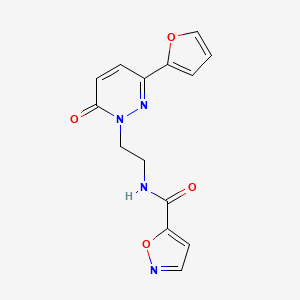

“5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid” is likely an aromatic compound due to the presence of the furan ring and the phenyl group . The bromophenyl group is a common substituent in organic chemistry, often used in electrophilic aromatic substitution reactions . The sulfonyl group is a functional group that is often involved in the formation of sulfonamides and sulfonic esters .

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation and aromaticity in the furan ring and the phenyl ring . The sulfonyl group would likely show strong polar bonds due to the electronegativity of sulfur and oxygen .Chemical Reactions Analysis

This compound could potentially undergo a variety of reactions. The bromine atom on the phenyl ring could be replaced via electrophilic aromatic substitution . The carboxylic acid could react to form esters or amides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the polar sulfonyl and carboxylic acid groups could make it more soluble in polar solvents .科学的研究の応用

Biobased Building Blocks in Pharmaceutical and Polymer Industries

Furan carboxylic acids have been identified as promising biobased building blocks in the pharmaceutical and polymer industries. A notable study demonstrated the controlled synthesis of furan carboxylic acids, such as 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), from 5-hydroxymethylfurfural (HMF). This synthesis was achieved through a dual-enzyme cascade system, highlighting the potential of furan derivatives in sustainable chemical synthesis (Hao‐Yu Jia et al., 2019).

Catalyst in Synthesis of Furan Derivatives

The catalytic potential of furan carboxylic acid derivatives has been explored in various synthetic applications. One study highlighted the use of supported 4-carboxybenzyl sulfamic acid on magnetic nanoparticles as a recoverable and recyclable catalyst for the synthesis of furan-2(5H)-one derivatives. This catalyst demonstrated high catalytic activity and good recoverability, indicating the utility of furan derivatives in facilitating environmentally friendly chemical reactions (M. Khodaei et al., 2018).

Enabling Advanced Organic Syntheses

Furan carboxylic acid derivatives are also pivotal in advanced organic syntheses. A particular study outlined an efficient method for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates. This method leverages a copper/silver-mediated cascade reaction, underscoring the versatility of furan derivatives in synthesizing complex organic molecules (Hongshuang Li et al., 2014).

Novel Syntheses and Derivatization Techniques

Research into the synthesis and derivatization of furan derivatives has led to novel methods for preparing 4-arylsulfonylthiophene- and furan-2-sulfonamides. These methods involve chlorosulfonation and bromination steps to generate precursors for further amine derivatization, showcasing the chemical flexibility and utility of furan-based sulfonamides in organic chemistry (G. Hartman et al., 1990).

Biofuel and Fuel Additive Production

The conversion of furan derivatives to biofuels or fuel additives represents a critical application in renewable energy research. Sulfonated graphene oxide has been investigated as an effective catalyst for converting 5-(hydroxymethyl)-2-furfural into biofuels, demonstrating the role of furan derivatives in the development of sustainable energy solutions (Margarida M. Antunes et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(4-bromophenyl)sulfonylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO5S/c12-7-1-3-8(4-2-7)18(15,16)10-6-5-9(17-10)11(13)14/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVLFXLUYGXAGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(O2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Chloropropanoylamino)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N,3-dimethylbutanamide](/img/structure/B2701047.png)

![3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2701048.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2701052.png)

![2-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2701059.png)

![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/no-structure.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide](/img/structure/B2701061.png)

![tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B2701063.png)

![1-(3,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2701065.png)